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Compound of Interest

Compound Name:
Ethyl 3-(2-

cyanophenoxy)propanoate

Cat. No.: B7867885 Get Quote

Spectroscopic Identification of Ethyl 3-(2-
cyanophenoxy)propanoate: A Comparative
Guide
For Researchers, Scientists, and Drug Development Professionals

The precise structural elucidation of novel chemical entities is a cornerstone of chemical

research and drug development. This guide provides a comparative analysis of spectroscopic

techniques for confirming the identity of Ethyl 3-(2-cyanophenoxy)propanoate, a molecule of

interest in synthetic chemistry. By presenting predicted and experimental data alongside

detailed protocols, this document serves as a practical resource for researchers engaged in the

characterization of complex organic molecules.

Comparison with a Structural Isomer: Ethyl 3-(4-
cyanophenoxy)propanoate
To provide a robust framework for identification, we compare the expected spectroscopic data

of Ethyl 3-(2-cyanophenoxy)propanoate with its structural isomer, Ethyl 3-(4-

cyanophenoxy)propanoate. The difference in the substitution pattern on the aromatic ring
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(ortho- vs. para-) gives rise to distinct spectroscopic signatures, particularly in Nuclear

Magnetic Resonance (NMR) spectroscopy.

Predicted Spectroscopic Data Summary
The following tables summarize the predicted ¹H NMR, ¹³C NMR, and key FT-IR vibrational

frequencies for Ethyl 3-(2-cyanophenoxy)propanoate and its para-substituted isomer. Mass

spectrometry data is also included to aid in the confirmation of the molecular weight and

fragmentation patterns.

Table 1: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

Assignment
Ethyl 3-(2-

cyanophenoxy)propanoate

Ethyl 3-(4-

cyanophenoxy)propanoate

Ethyl -CH₃ ~1.25 ppm (t, 3H) ~1.25 ppm (t, 3H)

Ethyl -CH₂- ~4.15 ppm (q, 2H) ~4.15 ppm (q, 2H)

-CH₂-CO ~2.80 ppm (t, 2H) ~2.80 ppm (t, 2H)

-O-CH₂- ~4.30 ppm (t, 2H) ~4.25 ppm (t, 2H)

Aromatic H ~7.55-7.65 ppm (m, 2H) ~7.60 ppm (d, 2H)

Aromatic H ~6.95-7.05 ppm (m, 2H) ~6.95 ppm (d, 2H)

Table 2: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)
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Assignment
Ethyl 3-(2-

cyanophenoxy)propanoate

Ethyl 3-(4-

cyanophenoxy)propanoate

Ethyl -CH₃ ~14.2 ppm ~14.2 ppm

Ethyl -CH₂- ~60.9 ppm ~60.9 ppm

-CH₂-CO ~34.5 ppm ~34.5 ppm

-O-CH₂- ~65.0 ppm ~65.5 ppm

C-CN ~103 ppm ~105 ppm

CN ~116 ppm ~119 ppm

Aromatic C-O ~160 ppm ~162 ppm

Other Aromatic C ~115, 122, 134, 135 ppm ~115, 134 ppm

C=O ~172.0 ppm ~172.0 ppm

Table 3: Key FT-IR Vibrational Frequencies (cm⁻¹)

Functional Group
Ethyl 3-(2-

cyanophenoxy)propanoate

Ethyl 3-(4-

cyanophenoxy)propanoate

C≡N stretch ~2225-2235 ~2220-2230

C=O stretch (ester) ~1730-1740 ~1730-1740

C-O stretch (ester) ~1250 and 1100 ~1250 and 1100

Aromatic C-H bend ~750 (ortho-disubstituted) ~830 (para-disubstituted)

Aromatic C=C stretch ~1600, 1500 ~1600, 1500

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)
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Parameter
Ethyl 3-(2-cyanophenoxy)propanoate & Ethyl

3-(4-cyanophenoxy)propanoate

Molecular Formula C₁₂H₁₃NO₃

Molecular Weight 219.24 g/mol

[M]⁺ (m/z) 219

Key Fragments (m/z)
174 ([M-OC₂H₅]⁺), 146 ([M-COOC₂H₅]⁺), 120

([C₇H₄NO]⁺), 92 ([C₆H₄O]⁺)

Experimental Protocols
To experimentally verify the identity of a synthesized batch of Ethyl 3-(2-
cyanophenoxy)propanoate, the following spectroscopic analyses should be performed.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of

deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal

standard.

¹H NMR Acquisition:

Instrument: 400 MHz NMR spectrometer.

Parameters: Acquire a standard proton spectrum with a spectral width of -2 to 12 ppm, a

pulse angle of 30-45°, and a sufficient number of scans to achieve a good signal-to-noise

ratio (typically 16-32 scans).

¹³C NMR Acquisition:

Instrument: 100 MHz NMR spectrometer.

Parameters: Acquire a proton-decoupled carbon spectrum with a spectral width of 0 to 220

ppm. A longer acquisition time and a higher number of scans (typically 1024 or more) will

be necessary to obtain a good spectrum.
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Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation: Prepare a thin film of the neat liquid sample between two sodium

chloride (NaCl) or potassium bromide (KBr) plates.

Data Acquisition:

Instrument: FT-IR spectrometer.

Parameters: Record the spectrum from 4000 to 400 cm⁻¹. Perform a background scan

with the clean plates before running the sample.

Mass Spectrometry (MS)
Sample Introduction: Introduce a dilute solution of the sample in a volatile organic solvent

(e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a

gas chromatograph (GC-MS).

Data Acquisition:

Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

Scan Range: Acquire data over a mass-to-charge (m/z) range of 50-500.

Workflow for Compound Identity Confirmation
The following diagram illustrates the logical workflow for confirming the identity of Ethyl 3-(2-
cyanophenoxy)propanoate using the described spectroscopic techniques.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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